![molecular formula C12H14N2 B3130825 N-Allyl N-[(1H-indol-7-yl)methyl]amine CAS No. 345264-22-4](/img/structure/B3130825.png)
N-Allyl N-[(1H-indol-7-yl)methyl]amine
Descripción general
Descripción
“N-Allyl N-[(1H-indol-7-yl)methyl]amine” is a compound that belongs to the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers . Various methods have been developed for the synthesis of indole derivatives . For instance, the Fischer indole synthesis is a well-known method for the synthesis of indole derivatives .Molecular Structure Analysis
The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT . The crystal structure of the freebase form of 5-MeO-DALT, a related compound, was solved in April 2020 .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indoles are crystalline and colorless in nature with specific odors . They contain a benzenoid nucleus and have 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-Allyl derivatives are pivotal in the synthesis of complex organic compounds. For instance, N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine has been studied for its structure in solution and solid state using NMR spectroscopy and X-ray crystallography. This compound exhibits an exo-amino tautomeric form in the solid state, with polar ribbons observed in its crystal structure (Strzemecka & Urbańczyk-Lipkowska, 2010).
Catalytic Processes
Catalytic asymmetric allylic amination represents a significant application of N-allyl compounds. This process is vital for producing cycloalkenylamines with high enantiomeric selectivity, as demonstrated in water under heterogeneous conditions using a palladium complex. This method underscores the compound's utility in enantioselective synthesis, providing a pathway to synthesize compounds with high optical purity (Uozumi, Tanaka, & Shibatomi, 2004).
Drug Development Research
In the realm of drug development, especially for neurodegenerative diseases like Alzheimer's, N-allyl derivatives have been explored for their potential therapeutic effects. Design and synthesis of compounds based on N-allyl derivatives have led to the identification of multipotent cholinesterase and monoamine oxidase inhibitors. These compounds offer a promising approach for treating Alzheimer's disease, showcasing the versatility of N-allyl derivatives in medicinal chemistry research (Bautista-Aguilera et al., 2014).
Photocatalysis
The N-allyl framework has been utilized in photocatalysis, demonstrating the synthesis and functionalization of amines using earth-abundant metal-based catalysts. This application underscores the role of N-allyl derivatives in developing sustainable and efficient synthetic methods, paving the way for the synthesis of life-science molecules with significant activities (Senthamarai et al., 2018).
Organic Synthesis and Functionalization
N-Allyl derivatives are instrumental in organic synthesis, offering routes to functionalize molecules for various applications. Their ability to undergo electrophilic cyclization and react with polyphosphoric acid illustrates the compound's versatility in synthesizing novel organic structures, contributing to advancements in synthetic organic chemistry (Bondarenko et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-indol-7-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-7-13-9-11-5-3-4-10-6-8-14-12(10)11/h2-6,8,13-14H,1,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBWYCFRSPXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)
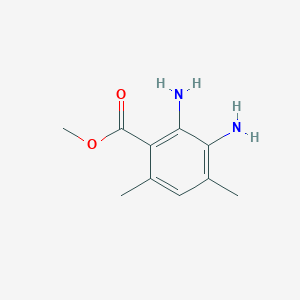
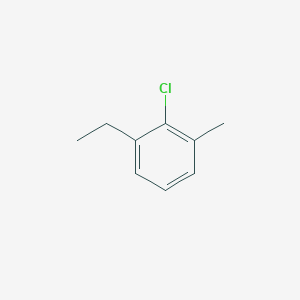
![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)
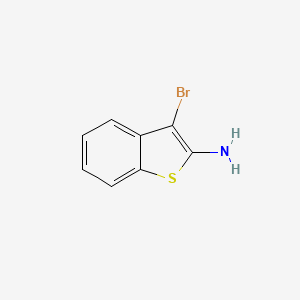


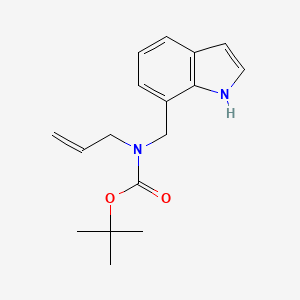


![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
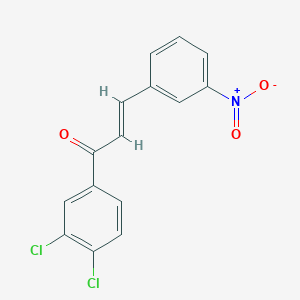
![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
